N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Description
N'-[(E)-(2-Nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a quinoline-based hydrazone derivative characterized by a 2-phenylquinoline core linked via a carbohydrazide bridge to a 2-nitrophenylidene moiety. This compound is synthesized through a condensation reaction between 2-phenylquinoline-4-carbohydrazide and 2-nitrobenzaldehyde, a method commonly employed for hydrazone derivatives . Its structural uniqueness lies in the quinoline scaffold, which is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C23H16N4O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16N4O3/c28-23(26-24-15-17-10-4-7-13-22(17)27(29)30)19-14-21(16-8-2-1-3-9-16)25-20-12-6-5-11-18(19)20/h1-15H,(H,26,28)/b24-15+ |
InChI Key |
BZWNCGZEMKXOCY-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to bind to bacterial enzymes, inhibiting their function . Similarly, its anticancer properties could be attributed to its interaction with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylidene Group
The phenylidene substituent’s electronic and steric properties significantly affect the compound’s behavior. Key comparisons include:
- Biological Implications : Nitro groups are often associated with antimicrobial activity, while methoxy derivatives may exhibit improved pharmacokinetic profiles due to increased lipophilicity .
Core Scaffold Modifications
Variations in the core structure influence binding affinity and functional applications:
- Quinoline vs.
- Sulfonohydrazides: These derivatives, such as those in , demonstrate corrosion inhibition via adsorption on metal surfaces, a property less explored in nitro-substituted quinoline analogs.
Spectroscopic Data :
- IR Spectroscopy :
- NMR :
- The nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) compared to methoxy analogs (δ 7.5–7.8 ppm) .
Biological Activity
N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, integrating findings from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-phenylquinoline-4-carbohydrazide and 2-nitrobenzaldehyde. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product. Characterization is usually performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and assess purity.
Antibacterial Activity
The antibacterial properties of N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide have been evaluated against various bacterial strains. Studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Methicillin-resistant Staphylococcus aureus (MRSA)
In vitro testing using the agar diffusion method revealed that the compound's activity compares favorably with standard antibiotics such as ampicillin and gentamicin. Table 1 summarizes the antibacterial activity results:
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 20 | Higher than ampicillin |
| Escherichia coli | 18 | Comparable to gentamicin |
| Pseudomonas aeruginosa | 15 | Lower than ampicillin |
| Methicillin-resistant S. aureus | 22 | Higher than gentamicin |
Anticancer Activity
Research has also explored the anticancer potential of N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve modulation of key signaling pathways related to cell survival and apoptosis.
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects on MCF-7 cells, N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide showed an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to untreated controls.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often linked to their structural features. Modifications at various positions on the quinoline ring can enhance or diminish biological efficacy. For instance:
- Substituents at C-2 Position : A nitro group enhances antibacterial activity.
- Hydrazide Functional Group : Contributes to increased cytotoxicity against cancer cells.
- Aromatic Rings : Influence lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
